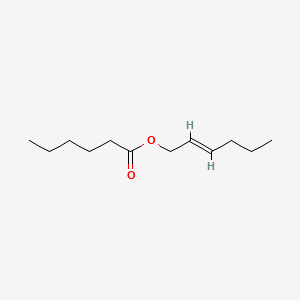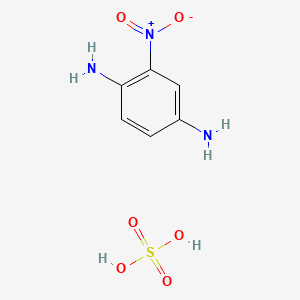
Calcium diethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium diethanolate is an organometallic compound that consists of calcium ions coordinated with ethanolate ligands. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The unique properties of this compound, such as its reactivity and coordination chemistry, make it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium diethanolate can be synthesized through the reaction of calcium metal with ethanol. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{Ca} + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Ca(OCH}_2\text{CH}_3\text{)}_2 + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of high-purity calcium metal and ethanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve additional steps such as purification and crystallization to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethanolate ligands are oxidized to form corresponding aldehydes or acids.
Reduction: The compound can also participate in reduction reactions, where it acts as a reducing agent.
Substitution: this compound can undergo substitution reactions where the ethanolate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various ligands such as halides, amines, or phosphines can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, acids, and other oxidized products.
Reduction: Reduced forms of the ligands or the calcium center.
Substitution: New organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Calcium diethanolate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes that involve metal ions.
Industry: Used in the production of materials with specific properties, such as catalysts and polymers.
Wirkmechanismus
The mechanism of action of calcium diethanolate involves the coordination of calcium ions with ethanolate ligands. This coordination affects the reactivity and stability of the compound. The molecular targets include various substrates that can interact with the calcium center, leading to different chemical transformations. The pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Calcium Ethoxide: Similar in structure but with ethoxide ligands instead of ethanolate.
Calcium Methanolate: Contains methanolate ligands.
Calcium Propanolate: Contains propanolate ligands.
Comparison:
Reactivity: Calcium diethanolate may exhibit different reactivity compared to its analogs due to the size and electronic properties of the ethanolate ligands.
Stability: The stability of this compound can vary based on the ligand environment and reaction conditions.
Applications: While similar compounds may have overlapping applications, this compound’s unique properties can make it more suitable for specific uses in catalysis and materials science.
Eigenschaften
CAS-Nummer |
2914-17-2 |
|---|---|
Molekularformel |
C2H6CaO |
Molekulargewicht |
86.15 g/mol |
IUPAC-Name |
calcium;ethanolate |
InChI |
InChI=1S/C2H6O.Ca/c1-2-3;/h3H,2H2,1H3; |
InChI-Schlüssel |
JOAISNMPBNLOCX-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].[Ca+2] |
Kanonische SMILES |
CCO.[Ca] |
| 2914-17-2 | |
Piktogramme |
Flammable; Corrosive; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)

![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)



![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)


![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)

